Cas no 873405-18-6 (4-(3-methyloxetan-3-yl)piperidine)
4-(3-methyloxetan-3-yl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-Methyl-3-oxetanyl)piperidine
- 4-(3-METHYLOXETAN-3-YL)PIPERIDINE
- EN300-1844541
- 873405-18-6
- CS-0279399
- SB42499
- AKOS025296408
- 4-(3-methyloxetan-3-yl)piperidine
-
- MDL: N/A
- Inchi: 1S/C9H17NO/c1-9(6-11-7-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3
- InChI Key: QENYGWCEDFQCPN-UHFFFAOYSA-N
- SMILES: O1CC(C)(C1)C1CCNCC1
Computed Properties
- Exact Mass: 155.131
- Monoisotopic Mass: 155.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3A^2
- XLogP3: 0.8
4-(3-methyloxetan-3-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844541-1g |
4-(3-methyloxetan-3-yl)piperidine |
873405-18-6 | 1g |
$1343.0 | 2023-09-19 | ||
| Enamine | EN300-1844541-5g |
4-(3-methyloxetan-3-yl)piperidine |
873405-18-6 | 5g |
$3894.0 | 2023-09-19 | ||
| Enamine | EN300-1844541-10g |
4-(3-methyloxetan-3-yl)piperidine |
873405-18-6 | 10g |
$5774.0 | 2023-09-19 | ||
| Chemenu | CM284154-1g |
4-(3-Methyloxetan-3-yl)piperidine |
873405-18-6 | 95% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-1844541-0.05g |
4-(3-methyloxetan-3-yl)piperidine |
873405-18-6 | 0.05g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1844541-0.1g |
4-(3-methyloxetan-3-yl)piperidine |
873405-18-6 | 0.1g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1844541-0.25g |
4-(3-methyloxetan-3-yl)piperidine |
873405-18-6 | 0.25g |
$1235.0 | 2023-09-19 | ||
| Enamine | EN300-1844541-0.5g |
4-(3-methyloxetan-3-yl)piperidine |
873405-18-6 | 0.5g |
$1289.0 | 2023-09-19 | ||
| Enamine | EN300-1844541-1.0g |
4-(3-methyloxetan-3-yl)piperidine |
873405-18-6 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1844541-2.5g |
4-(3-methyloxetan-3-yl)piperidine |
873405-18-6 | 2.5g |
$2631.0 | 2023-09-19 |
4-(3-methyloxetan-3-yl)piperidine Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-(3-methyloxetan-3-yl)piperidine
Research Briefing on 4-(3-methyloxetan-3-yl)piperidine (CAS: 873405-18-6) in Chemical Biology and Pharmaceutical Applications
The compound 4-(3-methyloxetan-3-yl)piperidine (CAS: 873405-18-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the role of 4-(3-methyloxetan-3-yl)piperidine as a versatile building block in medicinal chemistry. Its oxetane ring and piperidine moiety contribute to enhanced metabolic stability and improved pharmacokinetic properties, making it an attractive scaffold for the development of novel therapeutics. Researchers have explored its incorporation into small-molecule inhibitors targeting key enzymes and receptors involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-(3-methyloxetan-3-yl)piperidine derivatives as potent inhibitors of protein kinases implicated in tumor growth. The compound's ability to modulate enzyme activity while maintaining selectivity underscores its potential in oncology drug development. Additionally, its favorable physicochemical properties, including solubility and membrane permeability, have been characterized in recent preclinical assessments.
In the context of central nervous system (CNS) drug discovery, structural modifications of 4-(3-methyloxetan-3-yl)piperidine have yielded compounds with enhanced blood-brain barrier penetration. This has opened new avenues for addressing neurological conditions where traditional drug candidates often face delivery challenges. The molecule's conformational rigidity has also been leveraged to design more specific ligands for G-protein coupled receptors (GPCRs).
The synthetic accessibility of 4-(3-methyloxetan-3-yl)piperidine has been improved through recent methodological advances. A 2024 report in Organic Process Research & Development detailed an optimized, scalable synthesis route that addresses previous limitations in yield and purity. These process chemistry innovations are facilitating broader investigation of the compound's pharmaceutical potential.
Emerging computational studies utilizing molecular docking and dynamics simulations have provided insights into the structural basis of 4-(3-methyloxetan-3-yl)piperidine's interactions with biological targets. These in silico approaches are guiding rational drug design efforts and helping to predict off-target effects early in the development pipeline.
While the therapeutic promise of 4-(3-methyloxetan-3-yl)piperidine derivatives is evident, ongoing research is addressing challenges related to metabolic stability and potential toxicity profiles. Current investigations are exploring structural analogs and prodrug strategies to optimize the compound's drug-like properties while maintaining its advantageous characteristics.
The continued exploration of 4-(3-methyloxetan-3-yl)piperidine exemplifies the intersection of synthetic chemistry and biological discovery in modern pharmaceutical research. As understanding of its structure-activity relationships deepens, this scaffold is poised to contribute significantly to the development of next-generation therapeutics across multiple disease areas.
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